![molecular formula C16H23NO4S B5306924 phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate](/img/structure/B5306924.png)
phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate
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Overview
Description
Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylate, also known as Boc-4-piperidone, is a chemical compound widely used in scientific research. It is a versatile building block in the synthesis of various biologically active molecules.
Mechanism of Action
Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone acts as a precursor in the synthesis of various biologically active molecules. It is not known to have any direct pharmacological activity.
Biochemical and Physiological Effects:
phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is not known to have any direct biochemical or physiological effects. However, the molecules synthesized from phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may have various effects on the body, depending on their pharmacological activity.
Advantages and Limitations for Lab Experiments
Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is a versatile building block in the synthesis of various biologically active molecules. It is relatively easy to synthesize and has high purity. However, the synthesis of phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone requires the use of hazardous chemicals, including di-tert-butyl dicarbonate and butylsulfonyl chloride. Therefore, caution must be taken when handling these chemicals.
Future Directions
May include the synthesis of novel biologically active molecules using phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone as a building block. Additionally, the development of new synthesis methods for phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may improve the efficiency and safety of its synthesis. Furthermore, the investigation of the pharmacological activity of molecules synthesized from phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone may lead to the discovery of new drugs.
Synthesis Methods
Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone can be synthesized using various methods, including the reaction of piperidone with di-tert-butyl dicarbonate, followed by the reaction with butylsulfonyl chloride. Another method involves the reaction of piperidone with di-tert-butyl dicarbonate and butylsulfonic acid in the presence of a catalyst. Both methods yield high purity phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone.
Scientific Research Applications
Phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is widely used in scientific research as a building block in the synthesis of various biologically active molecules. It is used in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. phenyl 1-(butylsulfonyl)-4-piperidinecarboxylatedone is also used in the synthesis of peptides and peptidomimetics.
properties
IUPAC Name |
phenyl 1-butylsulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-13-22(19,20)17-11-9-14(10-12-17)16(18)21-15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSICVZEXPNWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200237 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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